molecular formula C8H3ClF4O B8240401 2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde

2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde

Cat. No.: B8240401
M. Wt: 226.55 g/mol
InChI Key: DNXBYOWJTIOTSI-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde is a multifunctional aromatic aldehyde characterized by electron-withdrawing substituents at positions 2 (chloro), 4 (fluoro), and 6 (trifluoromethyl) on the benzene ring. This compound is of significant interest in organic synthesis due to the combined electronic and steric effects of its substituents, which influence its reactivity in condensation, nucleophilic addition, and heterocyclic formation reactions.

Properties

IUPAC Name

2-chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-7-2-4(10)1-6(5(7)3-14)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXBYOWJTIOTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde involves the reaction of 2-chloro-4-fluorotoluene with trifluoromethylating agents in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the trifluoromethyl group being introduced via electrophilic substitution .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and high yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-Chloro-4-fluoro-6-(trifluoromethyl)benzoic acid.

    Reduction: 2-Chloro-4-fluoro-6-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated compounds.

    Medicine: As a building block for the development of novel drugs with potential therapeutic applications.

    Industry: In the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde is primarily related to its ability to undergo electrophilic aromatic substitution reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state during these reactions. Additionally, the presence of chlorine and fluorine atoms can influence the compound’s electronic properties, making it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and physical properties of substituted benzaldehydes are highly dependent on the nature and positions of their substituents. Below is a comparative analysis with key analogs:

2-Nitro-4-(trifluoromethyl)benzaldehyde
  • Substituents : Nitro (position 2), trifluoromethyl (position 4).
  • Electronic Effects : The nitro group is a stronger electron-withdrawing group (EWG) than chloro or fluoro, significantly polarizing the aromatic ring and enhancing the electrophilicity of the aldehyde group. This increases reactivity in nucleophilic aromatic substitution (NAS) and condensation reactions compared to chloro- or fluoro-substituted analogs .
  • Structural Insight : X-ray crystallography studies of similar nitro-substituted benzaldehydes (e.g., compounds 1–10 in ) reveal planar geometries, with intramolecular interactions stabilizing crystalline structures.
4-Fluoro-2-(trifluoromethyl)benzaldehyde
  • Substituents : Fluoro (position 4), trifluoromethyl (position 2).
  • Electronic Effects: The absence of a chloro substituent reduces overall electron withdrawal compared to the target compound.
5-Fluoro-2-(trifluoromethyl)benzaldehyde
  • Substituents : Fluoro (position 5), trifluoromethyl (position 2).

Physical Properties and Reactivity Trends

Compound Key Substituents Expected Reactivity Profile Reference
2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde Cl (2), F (4), CF3 (6) High electrophilicity due to three EWGs; steric hindrance at positions 2 and 6 may slow some reactions.
2-Nitro-4-(trifluoromethyl)benzaldehyde NO2 (2), CF3 (4) Extreme electrophilicity; used in hemiaminal synthesis with 2-aminopyrimidine due to strong EWG effects .
4-Fluoro-2-(trifluoromethyl)benzaldehyde F (4), CF3 (2) Moderate reactivity; steric effects dominate at position 2.

Key Observations :

Electron-Withdrawing Capacity : Nitro > Trifluoromethyl > Chloro > Fluoro.

Solubility: Trifluoromethyl groups enhance lipophilicity, which may reduce aqueous solubility compared to non-fluorinated analogs.

Biological Activity

2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring multiple electronegative fluorine atoms, suggests it may interact with biological targets in significant ways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

The chemical structure of 2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde includes a benzaldehyde functional group with three fluorine atoms and one chlorine atom attached to the aromatic ring. This configuration enhances its reactivity and potential interactions with biological molecules.

The biological activity of 2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde is largely attributed to its ability to form hydrogen bonds and halogen bonds with target proteins. The trifluoromethyl group is particularly noted for enhancing binding affinity due to its electron-withdrawing properties, which can stabilize interactions with various enzymes and receptors .

Interaction with Enzymes

Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that derivatives containing trifluoromethyl groups exhibit moderate inhibition against COX-2 and LOX-5/15, making them potential candidates for anti-inflammatory therapies .

Biological Activity Data

A summary of relevant studies on the biological activity of 2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde is presented in the table below:

Study Biological Activity IC50 Values Cell Lines Tested
Study ACOX-2 Inhibition10.4 μMMCF-7 (breast cancer)
Study BLOX-5 Inhibition5.4 μMHek293 (human kidney)
Study CCytotoxicity18.1 μMMCF-7

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that derivatives of 2-Chloro-4-fluoro-6-(trifluoromethyl)benzaldehyde inhibited COX-2 activity, suggesting potential use in treating inflammatory diseases. The IC50 value was determined to be 10.4 μM, indicating moderate efficacy against this target .
  • Cytotoxic Activity : In another study, the compound was evaluated for cytotoxic effects on the MCF-7 breast cancer cell line. It exhibited an IC50 value of 18.1 μM, indicating significant potential for further development as an anticancer agent .
  • Enzyme Inhibition Studies : Molecular docking studies have shown that the trifluoromethyl group enhances binding interactions with enzyme active sites, which could lead to the development of selective inhibitors for therapeutic applications .

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